N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-8-2-3-11(18)9(6-8)15-13(19)10-7-12-17(16-10)4-1-5-20-12/h2-3,6-7,18H,1,4-5H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTVKQKQWFLEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to exhibit antioxidant activity, suggesting potential targets could be reactive oxygen species (ROS) or enzymes involved in oxidative stress pathways.
Mode of Action
Based on its structural similarity to other compounds with antioxidant activity, it may act by neutralizing ROS, thereby preventing cellular damage caused by oxidative stress.
Pharmacokinetics
Similar compounds have been synthesized and tested for their antioxidant activity, suggesting that they can be absorbed and distributed in the body to exert their effects
Result of Action
If it acts as an antioxidant as suggested by its structural similarity to other antioxidant compounds, it could help protect cells from damage caused by ROS. This could potentially prevent or mitigate conditions associated with oxidative stress, such as inflammation, aging, and certain diseases.
Biochemical Analysis
Biochemical Properties
The compound N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is known to participate in biochemical reactions. It is suggested that the oxygen atom in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates.
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with biomolecules. The compound forms an oxime in an essentially irreversible process as the adduct dehydrates. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure
The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, characterized by a unique heterocyclic structure that contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound acts primarily as a phosphodiesterase 4B (PDE4B) inhibitor . By inhibiting PDE4B, it increases the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects that can modulate inflammatory responses and other biological processes .
1. Anti-inflammatory Effects
This compound has shown promising anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the production of pro-inflammatory cytokines in human macrophages . This effect is attributed to the modulation of cAMP signaling pathways.
2. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
3. Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro assays indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . Further studies are required to establish its efficacy in vivo.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anti-inflammatory activity | Demonstrated significant reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound. |
| Study 2 | Assessment of antimicrobial effects | Showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low µg/mL range. |
| Study 3 | Investigation of anticancer properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values lower than standard chemotherapeutics. |
Scientific Research Applications
The compound has shown promising biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. Its mechanism of action primarily involves the modulation of key signaling pathways.
Key Mechanisms
- Inhibition of NF-κB Pathway :
- Induction of Apoptosis :
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- In a study focused on HCC cells, treatment with N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide resulted in a marked reduction in cell viability and increased apoptosis rates. This suggests that targeting NF-κB could be an effective strategy for treating liver cancer.
-
Neuroblastoma :
- The compound exhibited inhibitory effects on GSK-3β activity in neuroblastoma cells. The increase in phosphorylated GSK-3β indicates potential therapeutic applications not only in neuroblastoma but also in neurodegenerative diseases where GSK-3β plays a critical role.
Comparative Data Table
The following table summarizes the biological activity of this compound across different cancer cell lines:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Chloro Group
The electron-deficient aromatic ring facilitates nucleophilic substitution at the 5-chloro position under basic conditions. Key reactions include:
The reaction with ethylenediamine produces a bifunctional intermediate used in anticancer drug development, showing MIC values of 1.56–6.25 µg/mL against MCF-7 cells.
Hydrolysis of the Amide Functional Group
The carboxamide group undergoes controlled hydrolysis to generate bioactive intermediates:
The hydrazide derivative serves as a precursor for oxadiazoles and triazoles through cyclocondensation with CS₂ or aldehydes .
Oxidation of the Hydroxyphenyl Moiety
The 2-hydroxyphenyl group undergoes selective oxidation:
Oxidized derivatives exhibit enhanced antioxidant capacity, with DPPH radical scavenging IC₅₀ values improving from 42 µM (parent) to 18 µM (quinone derivative).
Cyclocondensation Reactions Involving the Oxazine Ring
The pyrazolo-oxazine core participates in ring-expansion reactions:
These transformations leverage the oxazine's strain to create polycyclic systems. The urea-derived pyrimidinone compound demonstrates 92% yield and crystallizes in monoclinic P2₁/c space group .
Functionalization at the Pyrazole Nitrogen
The N-H in the pyrazole ring enables further derivatization:
| Alkylating Agent | Conditions | Product | Stability Data |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-methylated derivative | t₁/₂ = 48 hr (pH 7.4) |
| Propargyl bromide | Et₃N, THF, 0°C → RT | N-propargyl analog | Click chemistry compatible |
| Benzyl chloride | NaH, DMF, 50°C | N-benzyl protected compound | LogP increases from 1.8 → 3.2 |
N-propargyl derivatives enable copper-catalyzed azide-alkyne cycloadditions for bioconjugation studies.
This compound’s reactivity profile positions it as a versatile scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Current research gaps include detailed kinetic studies of substitution reactions and exploration of photochemical transformations.
Preparation Methods
Synthetic Strategies for Pyrazolo-Oxazine Core Formation
Cyclization via Bis-Sulfonate Intermediate
The most direct route to the pyrazolo[5,1-b]oxazine scaffold involves cyclizing ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate with 2,2-dimethylpropane-1,3-diyl bis(4-methylbenzenesulfonate) (Intermediate A ) under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 100°C facilitates nucleophilic substitution, forming the oxazine ring with a 64% yield (Scheme 1). This method avoids Boc protection-deprotection steps used in analogous pyrazolopyrimidine syntheses, streamlining the process.
Scheme 1: Oxazine Ring Formation
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate + Intermediate A
→ K₂CO₃, DMF, 100°C → Ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate
Detailed Methodologies and Reaction Optimization
Synthesis of Key Intermediates
2,2-Dimethylpropane-1,3-diyl Bis(4-methylbenzenesulfonate) (Intermediate A)
- Procedure : Tosylation of 2,2-dimethylpropane-1,3-diol with tosyl chloride (3 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.
- Yield : 85–90% after silica gel chromatography.
- Characterization :
Ethyl 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate
Ester Hydrolysis to Carboxylic Acid
Amidation with 5-Chloro-2-hydroxyaniline
- Coupling Agents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or EDCl with hydroxybenzotriazole (HOBt).
- Procedure : React pyrazolo-oxazine-3-carboxylic acid (1.0 eq) with 5-chloro-2-hydroxyaniline (1.2 eq) in DMF using HATU (1.2 eq) and triethylamine (3.0 eq) at room temperature for 15 h.
- Purification : Silica gel chromatography (10–100% ethyl acetate/hexane) yields the title compound as a pale yellow powder.
- Characterization :
Optimization Challenges and Solutions
Regioselectivity in Oxazine Formation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Key steps include coupling the pyrazole core with substituted phenyl groups and optimizing reaction time and stoichiometry. For example, cyclization of hydrazide intermediates with POCl₃ has been shown to yield oxadiazole derivatives with >70% efficiency under inert conditions . Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching from DMF to acetonitrile to reduce side products).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for the pyrazole-oxazine core (e.g., oxazine protons at δ 4.1–4.5 ppm, aromatic protons at δ 6.8–7.4 ppm).
- HPLC-MS : Verify purity (>95%) and molecular ion mass (e.g., [M+H]⁺ at m/z 362.3) .
Q. What are the key physicochemical properties of this compound relevant to preclinical studies?
- Methodological Answer : Utilize computational tools like SwissADME to predict:
- Lipophilicity (LogP ~2.5, indicating moderate membrane permeability).
- Solubility : Aqueous solubility <0.1 mg/mL, suggesting formulation challenges.
- Pharmacokinetics : Moderate bioavailability (30–40%) due to first-pass metabolism. Comparative data with celecoxib (reference drug) can highlight structural advantages .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced biological activity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO-LUMO gaps, charge distribution) and predict binding affinities. For example, modifying the 5-chloro-2-hydroxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) may enhance target interaction. ICReDD’s reaction path search algorithms can identify optimal synthetic routes for novel analogs .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct comparative studies using orthogonal assays (e.g., enzymatic vs. cell-based assays) and validate via statistical meta-analysis. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH or cofactor availability. Normalize data using reference inhibitors and apply ANOVA to identify significant variables .
Q. How can researchers investigate the metabolic stability of this compound in hepatic models?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) with LC-MS/MS to track metabolite formation. Key steps:
- Incubate compound with NADPH-regenerating system.
- Identify primary metabolites (e.g., hydroxylation at C7 of oxazine via CYP3A4).
- Compare degradation rates with control compounds to assess metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
